molecular formula C7H6F4O4 B2417278 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid CAS No. 610260-47-4

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid

Cat. No. B2417278
CAS RN: 610260-47-4
M. Wt: 230.115
InChI Key: YPKRJRDYSVNZCP-UHFFFAOYSA-N
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Description

Carboxymethyl derivatives, like carboxymethyl cellulose (CMC), are widely used in various industries due to their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . They are often used as viscosity modifiers or thickeners and emulsifiers .


Synthesis Analysis

The synthesis of carboxymethyl derivatives often involves the conversion of cellulose into alkaline cellulose, which then has its hydroxyl groups substituted by carboxymethyl groups . The reaction parameters can be optimized to achieve a high degree of substitution .


Molecular Structure Analysis

Carboxymethyl derivatives have a cellulose backbone made up of glucopyranose monomers, with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions of carboxymethyl derivatives can be complex and depend on the specific compound and conditions. For example, carboxymethyl cellulose can form hydrogels when crosslinked with polycarboxylic acids such as citric acid and fumaric acid .


Physical And Chemical Properties Analysis

Carboxymethyl derivatives are known for their high water content, high porosity, and soft consistency . They can form various physical forms, including plates, particles, nanoparticles, coatings, and films .

Scientific Research Applications

Conformationally Restricted Labels for Solid-State NMR

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid derivatives have been explored as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides. This application is significant in studying peptide conformations, particularly in complex environments like cell membranes (Tkachenko et al., 2014).

Synthesis and Stereochemistry in Organic Chemistry

The compound and its derivatives have been synthesized for research in organic chemistry, particularly focusing on stereochemistry and reaction mechanisms. This includes the synthesis of various enantiomers and diastereomers of related cyclobutane amino acids (Gauzy et al., 2004).

Radiopharmaceutical Development for PET Imaging

In the field of radiopharmaceuticals, derivatives of this compound have been developed for Positron Emission Tomography (PET) imaging, particularly in tumor detection and brain imaging. For example, fluorine-18 labeled analogs have shown potential in localizing tumors (Shoup & Goodman, 1999).

Pharmaceutical Chemistry and Drug Design

The compound has been used as a building block in pharmaceutical chemistry for the synthesis of various analogs. These synthesized compounds have applications in drug design and development, contributing to the understanding of structure-activity relationships (Mykhailiuk et al., 2010).

Application in Neurotransmitter Receptor Research

It has been used to synthesize compounds for evaluating their activity as agonists or antagonists of neurotransmission at excitatory amino acid receptors. This research is crucial for understanding and potentially treating neurological conditions (Allan et al., 1990).

Structural and Conformational Studies

The compound and its variants have been subjects of structural and conformational studies in chemistry. For instance, X-ray diffraction methods have been employed to determine the structure of related cyclobutane carboxylic acids, contributing to the understanding of molecular shapes and interactions (Reisner et al., 1983).

Insecticidal Activity Research

In the field of insecticide development, derivatives of this compound have been synthesized and evaluated for their insecticidal activity. This research is pivotal for developing new classes of insecticides (Nishimura et al., 1994).

Peptide Synthesis and Structural Analysis

The compound has been used in the synthesis of highly rigid beta-peptides, allowing for a detailed structural study of these molecules. This is essential for the development of new peptide-based drugs and biomolecules (Izquierdo et al., 2005).

Development of Diagnostic Agents for Prostate Cancer

One of the significant applications in medical research is the development of diagnostic agents for prostate cancer. For instance, PET/CT with derivatives of this compound has been used in the diagnosis of recurrent prostate carcinoma, demonstrating its potential in medical imaging (Ren et al., 2016).

Future Directions

The future research in this field could focus on improving the thermal stability, enhancing the properties, and expanding the applications of carboxymethyl derivatives .

properties

IUPAC Name

1-(carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4O4/c8-6(9)2-5(4(14)15,1-3(12)13)7(6,10)11/h1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKRJRDYSVNZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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